Tributyl-(3-chlorophenyl)stannane
Description
Properties
IUPAC Name |
tributyl-(3-chlorophenyl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLAKAFNKUYEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl-(3-chlorophenyl)stannane can be synthesized through several methods. One common approach involves the reaction of tributyltin hydride with 3-chlorophenyl halides under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using tributyltin chloride and 3-chlorophenyl magnesium bromide. The reaction is conducted in a solvent such as tetrahydrofuran (THF) and requires careful control of temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tributyl-(3-chlorophenyl)stannane undergoes various chemical reactions, including:
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-chlorophenyl group is replaced by other nucleophiles.
Oxidation: It can be oxidized to form organotin oxides.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are frequently used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are employed.
Major Products Formed
Reduction: Produces simpler organotin hydrides.
Substitution: Results in various substituted organotin compounds.
Oxidation: Forms organotin oxides and hydroxides.
Scientific Research Applications
Tributyl-(3-chlorophenyl)stannane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a source of tin radicals.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Explored for its potential use in drug delivery systems and as an antifungal agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC
Mechanism of Action
The mechanism of action of tributyl-(3-chlorophenyl)stannane involves its ability to donate tin radicals in chemical reactions. These radicals can participate in various organic transformations, including reduction and substitution reactions. The compound’s molecular targets include organic halides and unsaturated compounds, where it facilitates radical-mediated transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Aryl vs. Alkyl Substituents
- Tributylphenylstannane : Lacks the chlorine substituent, resulting in reduced electrophilicity at the tin center compared to the 3-chlorophenyl derivative. This may lower reactivity in polar reactions.
- Tributyltin acetate (CAS 56573-85-4): Features an acetoxy group instead of an aryl moiety. This compound is widely used as a biocide but exhibits high environmental toxicity, a concern shared by many organotins .
Data Table: Key Comparative Properties
Biological Activity
Tributyl-(3-chlorophenyl)stannane, a member of the organotin compound family, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields such as medicinal chemistry and environmental science. The exploration includes data tables summarizing key research findings and case studies highlighting its biological implications.
Chemical Structure and Properties
This compound is characterized by the presence of a tributyl group and a 3-chlorophenyl moiety. Its chemical formula is , and it exhibits properties typical of organotin compounds, including reactivity in various chemical environments.
| Property | Value |
|---|---|
| Molecular Weight | 319.9 g/mol |
| Boiling Point | 320 °C |
| Density | 1.2 g/cm³ |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules, influencing various cellular processes. The compound can act as an electron donor or acceptor, leading to:
- Formation of Radical Intermediates : These intermediates can modify cellular components, triggering oxidative stress pathways.
- Enzyme Inhibition : It has shown potential to inhibit enzymes involved in critical metabolic pathways, which may be beneficial in therapeutic contexts.
Inhibition of Cancer Cell Growth
Recent studies have highlighted the compound's efficacy in inhibiting cancer cell proliferation. For instance, a study demonstrated that this compound significantly reduced the growth of colon cancer cells through apoptosis induction via oxidative stress mechanisms.
Enzyme Interaction Studies
Molecular docking studies have revealed that this compound binds strongly to enzymes related to glucose metabolism. This interaction suggests potential applications in managing diabetes by regulating glucose levels through enzyme inhibition.
Comparative Analysis with Other Organotin Compounds
In comparative studies, this compound exhibited superior biological activity against certain cancer cell lines compared to other organotin derivatives such as tributyltin hydride and triphenyltin hydride. This underscores the unique efficacy imparted by the 3-chlorophenyl substitution.
Table 2: Comparative Biological Activity of Organotin Compounds
| Compound | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| This compound | 5.2 | 85% |
| Tributyltin Hydride | 10.5 | 65% |
| Triphenyltin Hydride | 12.0 | 60% |
Case Study 1: Anticancer Activity
A notable study investigated the anticancer properties of this compound on human colon cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
Case Study 2: Antidiabetic Potential
Another research effort focused on the compound's interaction with glucose-regulating enzymes. The findings suggested that this compound could serve as a lead compound for developing antidiabetic agents due to its inhibitory effects on key metabolic enzymes.
Environmental Implications
While organotin compounds have been widely used in antifouling applications, their environmental persistence raises concerns regarding toxicity to non-target organisms. This compound's potential for bioaccumulation necessitates careful consideration in environmental contexts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for Tributyl-(3-chlorophenyl)stannane?
- Methodology : this compound is typically synthesized via transmetallation or Stille coupling precursors. A common approach involves reacting tributyltin chloride with a Grignard reagent (e.g., 3-chlorophenylmagnesium bromide) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Purification is critical due to organotin toxicity; column chromatography using silica gel with hexane/ethyl acetate (9:1) is recommended. Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .
- Key Data :
| Parameter | Value/Description |
|---|---|
| Reaction Solvent | Anhydrous THF |
| Purification Method | Column Chromatography (Hexane:EtOAc) |
| Purity Validation | NMR (δ 0.8–1.6 ppm for Bu-Sn), HRMS |
Q. How can researchers characterize the structural integrity of this compound?
- Methodology : Use multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>119</sup>Sn) to confirm the Sn-C bonding environment. For <sup>119</sup>Sn NMR, expect resonances between δ -50 to -150 ppm. X-ray crystallography is ideal for solid-state structure determination. Mass spectrometry (EI or ESI) should show the molecular ion cluster corresponding to the isotopic pattern of tin (e.g., m/z ~459 for C18H31ClSn<sup>+</sup>) .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?
- Methodology : Investigate its role in Stille couplings using palladium catalysts (e.g., Pd(PPh3)4). Kinetic studies via <sup>31</sup>P NMR can track ligand exchange. Compare reactivity with electron-deficient vs. electron-rich aryl partners. Note that steric hindrance from the tributyl groups may slow transmetallation, requiring elevated temperatures (60–80°C) .
- Data Contradictions : Some studies report lower yields with bulky substrates, while others suggest improved selectivity. Re-examine solvent effects (e.g., DMF vs. THF) and additive roles (e.g., LiCl) .
Q. How does this compound interact with biological systems, and what are its toxicological implications?
- Methodology : Assess cytotoxicity using in vitro models (e.g., human hepatocytes) via MTT assays. For environmental toxicity, follow OECD guidelines for aquatic organisms (e.g., Daphnia magna). Organotin compounds like tributyltin derivatives are known endocrine disruptors; evaluate estrogen receptor binding via fluorescence polarization assays .
- Key Data :
| Toxicity Parameter | Observation |
|---|---|
| EC50 (Daphnia) | ~1–10 µg/L (chronic exposure) |
| Cytotoxicity (HepG2) | IC50 ≈ 50 µM |
Q. What analytical techniques are suitable for detecting this compound in environmental samples?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for trace analysis. Derivatize with sodium tetraethylborate to form volatile ethylated species. For quantification, employ isotope dilution (e.g., <sup>119</sup>Sn-enriched internal standards) .
Data Contradictions and Resolution Strategies
Q. How to resolve discrepancies in reported toxicity data for organotin compounds?
- Analysis : Variability often arises from differences in exposure duration, model organisms, or metabolite profiling. For this compound, conduct comparative studies using standardized OECD protocols. Validate findings with mass spectrometry-based metabolomics to identify degradation byproducts .
Handling and Safety Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
